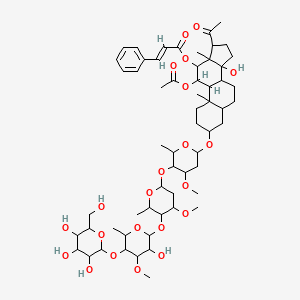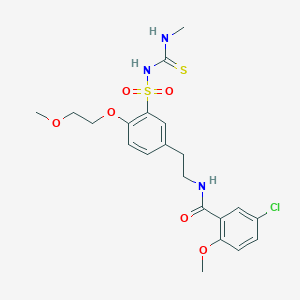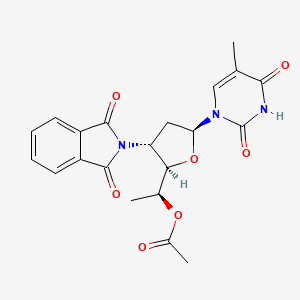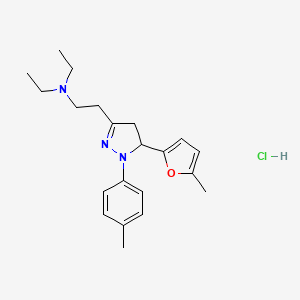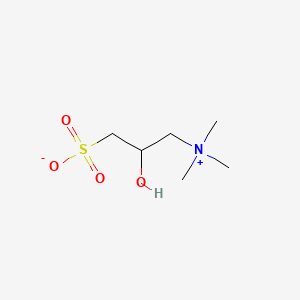
Rivoglitazone metabolite M10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rivoglitazone metabolite M10 is a derivative of rivoglitazone, a thiazolidinedione compound. Rivoglitazone is a peroxisome proliferator-activated receptor gamma agonist, primarily investigated for its potential use in the treatment of type 2 diabetes mellitus . The metabolite M10 is one of the primary metabolites formed during the metabolism of rivoglitazone in the liver .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rivoglitazone involves multiple steps, starting from the formation of the thiazolidinedione ring. The synthetic route typically includes the following steps:
Formation of the thiazolidinedione ring: This is achieved by reacting a suitable benzyl halide with thiazolidine-2,4-dione under basic conditions.
Industrial Production Methods
Industrial production of rivoglitazone and its metabolites involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch reactors: For controlled reaction conditions and scalability.
Purification: Using techniques such as crystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Rivoglitazone metabolite M10 undergoes several types of chemical reactions, including:
Oxidation: The primary metabolic pathway involves oxidation reactions catalyzed by cytochrome P450 enzymes.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: N-glucuronidation is a significant pathway where a glucuronic acid moiety is substituted onto the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: UDP-glucuronic acid is used in the presence of UDP-glucuronosyltransferase enzymes.
Major Products
The major products formed from these reactions include:
Oxidized metabolites: Such as hydroxylated derivatives.
Glucuronidated metabolites: Resulting from N-glucuronidation.
Aplicaciones Científicas De Investigación
Rivoglitazone metabolite M10 has several scientific research applications, including:
Chemistry: Studying the metabolic pathways and reaction mechanisms of thiazolidinedione derivatives.
Biology: Investigating the role of peroxisome proliferator-activated receptor gamma agonists in cellular processes.
Medicine: Exploring the therapeutic potential of rivoglitazone and its metabolites in treating type 2 diabetes mellitus.
Industry: Developing efficient synthetic routes and production methods for thiazolidinedione derivatives
Mecanismo De Acción
Rivoglitazone metabolite M10 exerts its effects by acting as an agonist of peroxisome proliferator-activated receptor gamma. This receptor is involved in regulating glucose and lipid metabolism. The activation of peroxisome proliferator-activated receptor gamma leads to increased insulin sensitivity and improved glycemic control .
Comparación Con Compuestos Similares
Similar Compounds
Pioglitazone: Another thiazolidinedione used in the treatment of type 2 diabetes mellitus.
Rosiglitazone: A thiazolidinedione with similar mechanisms of action and therapeutic applications.
Troglitazone: An earlier thiazolidinedione that was withdrawn from the market due to safety concerns
Uniqueness
Rivoglitazone metabolite M10 is unique due to its specific metabolic pathways and the formation of distinct metabolites. Its higher potency as a peroxisome proliferator-activated receptor gamma agonist compared to other thiazolidinediones makes it a promising candidate for further research and development .
Propiedades
Número CAS |
299175-49-8 |
|---|---|
Fórmula molecular |
C20H23N3O5S |
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
3-[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]-2-methylsulfonylpropanamide |
InChI |
InChI=1S/C20H23N3O5S/c1-23-17-11-15(27-2)8-9-16(17)22-19(23)12-28-14-6-4-13(5-7-14)10-18(20(21)24)29(3,25)26/h4-9,11,18H,10,12H2,1-3H3,(H2,21,24) |
Clave InChI |
CFOSYNLCBUVBPB-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC(C(=O)N)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


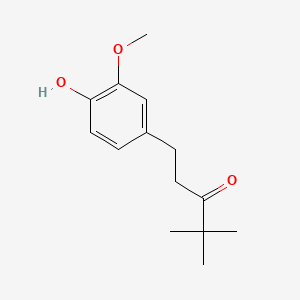
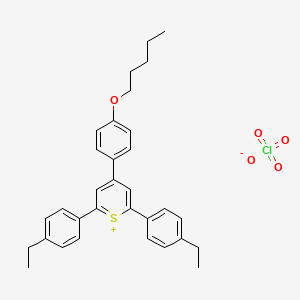
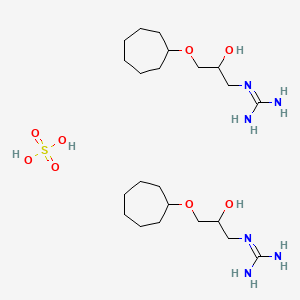
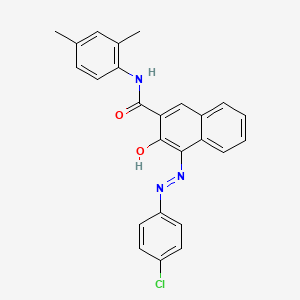

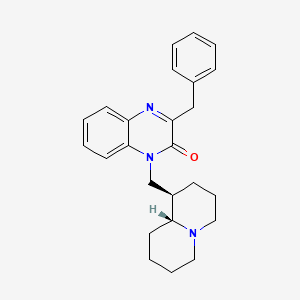
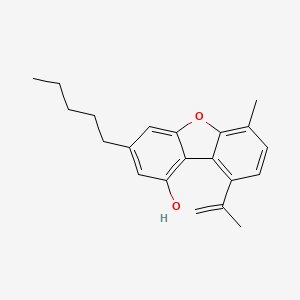
![acetic acid;10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B12776888.png)
